4-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2S/c1-25-15-8-6-14(7-9-15)23-18(16-10-26-11-17(16)22-23)21-19(24)12-2-4-13(20)5-3-12/h2-9H,10-11H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCVOKBOXGXZIBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a complex organic molecule with potential applications in medicinal chemistry. Its unique structure combines features of thieno[3,4-c]pyrazole and benzamide, making it a candidate for various biological activities, particularly in the fields of anti-inflammatory and anticancer research.
Molecular Characteristics
- Molecular Formula : C22H22ClN3O5S
- Molecular Weight : 475.9 g/mol
- IUPAC Name : this compound
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to thieno[3,4-c]pyrazoles. For instance, derivatives of this class have shown significant cytotoxic activity against various cancer cell lines:
- MCF7 (Breast Cancer) : Compounds exhibited an IC50 value of approximately 0.01 µM, indicating potent activity.
- NCI-H460 (Lung Cancer) : Similar compounds showed IC50 values around 0.03 µM.
- SF-268 (Central Nervous System Cancer) : IC50 values reached up to 31.5 µM for some derivatives.
These findings suggest that the incorporation of specific substituents in the thieno[3,4-c]pyrazole framework may enhance biological activity against cancer cells .
The mechanism through which this compound exerts its effects may involve:
- Inhibition of Key Enzymes : The compound has been noted to interact with enzymes such as Aurora-A kinase and topoisomerase IIa, leading to disruption in cancer cell proliferation.
- Induction of Apoptosis : Studies indicate that certain derivatives can induce apoptosis in cancer cells through mitochondrial pathways .
Anti-inflammatory Effects
Research has also pointed towards the anti-inflammatory properties of thieno[3,4-c]pyrazole derivatives. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions such as rheumatoid arthritis and other inflammatory diseases.
Table 1: Biological Activity Summary
| Activity Type | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF7 | 0.01 | |
| Anticancer | NCI-H460 | 0.03 | |
| Anticancer | SF-268 | 31.5 | |
| Anti-inflammatory | Various | Not specified |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Inhibits Aurora-A kinase and topoisomerase IIa |
| Induction of Apoptosis | Triggers mitochondrial pathways leading to apoptosis |
Case Study 1: Anticancer Activity in MCF7 Cells
In a study assessing the anticancer properties of thieno[3,4-c]pyrazole derivatives, a specific derivative demonstrated an IC50 value of 0.01 µM against MCF7 cells. This study utilized the MTT assay to evaluate cell viability post-treatment with varying concentrations of the compound, confirming its potent cytotoxicity.
Case Study 2: Inhibition of Inflammatory Pathways
Another investigation focused on the anti-inflammatory effects of related compounds revealed that certain derivatives could significantly reduce TNF-alpha levels in vitro. This suggests a potential therapeutic application in chronic inflammatory conditions.
Scientific Research Applications
Research indicates that 4-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide exhibits several significant biological activities:
- Antitumor Activity: Compounds similar to this have shown potent antitumor effects by inhibiting specific kinases involved in cancer progression. For example, studies have demonstrated that derivatives can inhibit RET kinase activity crucial for certain cancers .
- Anti-inflammatory Properties: In vitro studies reveal its potential to inhibit the production of pro-inflammatory cytokines, suggesting a role in modulating inflammatory pathways.
- Antimicrobial Activity: The compound's structure allows it to interact with bacterial enzymes effectively. Preliminary studies suggest antimicrobial properties against various pathogens.
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- A study highlighted the antitumor efficacy of thieno[3,4-c]pyrazole derivatives against various cancer cell lines, demonstrating significant inhibition rates (IC50 values in the low micromolar range) against HCT116 and MCF-7 cell lines .
- Another research effort focused on the anti-inflammatory potential of similar compounds, showcasing their ability to modulate cytokine production effectively and suggesting their use in treating inflammatory diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Bromo-N-[2-(4-Methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
- Structural Differences: Benzamide substituent: Bromine (Br) replaces chlorine (Cl) at the 4-position. Thienopyrazole substituent: A 4-methylphenyl group replaces the 4-methoxyphenyl group.
- The methyl group (electron-donating via inductive effects) vs. methoxy (electron-donating via resonance) alters the electronic environment, affecting binding interactions with biological targets .
2-(4-Chloro-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine
- Structural Differences: Core modification: The benzamide group is replaced by an amine (-NH₂) at the 3-position. Thienopyrazole substituent: A 4-chlorophenyl group is present.
- Functional Implications: The amine group can act as a hydrogen bond donor, contrasting with the benzamide’s dual hydrogen-bonding capacity (amide NH and carbonyl O). This may reduce solubility but enhance target specificity . The chloro substituent on the phenyl ring mirrors the target compound’s benzamide chlorine, suggesting shared electronic effects.
2-Hydroxy-N-[2-(4-Methoxyphenyl)ethyl]benzamide (Rip-B)
- Structural Differences: Core structure: Lacks the thienopyrazole ring; instead, it features a salicylate backbone. Substituents: A hydroxy group at the 2-position of the benzamide and a 4-methoxyphenethyl chain.
- Functional Implications: The hydroxy group increases acidity (pKa ~10–12), enabling pH-dependent solubility. This contrasts with the target compound’s neutral chloro substituent .
Data Table: Structural and Functional Comparison
Q & A
Q. Optimization Strategies :
- Reaction Temperature : Maintain 60–80°C during cyclocondensation to avoid side products .
- Solvent Choice : Use polar aprotic solvents (e.g., DMSO) for higher solubility of intermediates .
- Yield Improvement : Yields range from 50–70%; adding catalytic p-toluenesulfonic acid (p-TSA) improves cyclization efficiency .
Basic: Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 428.08) .
- Infrared Spectroscopy (FTIR) : Detects amide C=O stretch (~1680 cm⁻¹) and N-H bend (~3300 cm⁻¹) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress (silica GF254, ethyl acetate/hexane 3:7) .
Advanced: How can researchers design experiments to explore structure-activity relationships (SAR) for this compound?
Methodological Answer:
SAR studies should focus on:
Functional Group Modifications :
- Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) substituents to assess electronic effects on bioactivity .
- Vary the benzamide substituent (e.g., 4-fluoro, 4-bromo) to evaluate steric and hydrophobic interactions .
Biological Assays :
- Screen modified analogs against kinase targets (e.g., EGFR, VEGFR) using enzymatic inhibition assays .
- Compare IC₅₀ values to correlate structural changes with potency .
Computational Modeling :
Advanced: How can contradictory biological activity data across studies be resolved?
Methodological Answer:
Contradictions often arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .
- Compound Purity : Validate purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) before testing .
- Cellular Context : Test in multiple cell lines (e.g., HeLa, HEK293) to rule out cell-specific effects .
- Meta-Analysis : Use tools like Forest plots to statistically integrate data from independent studies .
Basic: What structural features are critical for its pharmacological activity?
Q. Key Features :
- Thieno[3,4-c]pyrazole Core : Essential for π-π stacking with kinase active sites .
- 4-Methoxyphenyl Group : Enhances lipophilicity and membrane permeability .
- 4-Chlorobenzamide Moiety : Stabilizes hydrogen bonding with target proteins (e.g., via NH---O=C interactions) .
Advanced: What computational strategies predict its interactions with biological targets?
Methodological Answer:
Molecular Dynamics (MD) Simulations :
Quantum Mechanics/Molecular Mechanics (QM/MM) :
Pharmacophore Modeling :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
